
CID 78062518
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78062518” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like CID 78062518 typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures. These methods ensure the consistent production of high-purity compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
CID 78062518 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
CID 78062518 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of CID 78062518 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Properties
Molecular Formula |
C5H5Si |
|---|---|
Molecular Weight |
93.18 g/mol |
InChI |
InChI=1S/C5H5Si/c1-2-5-4(1)3-6-5/h1-5H |
InChI Key |
YNSFGCABXWPSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C=[Si]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



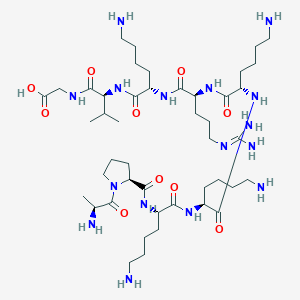
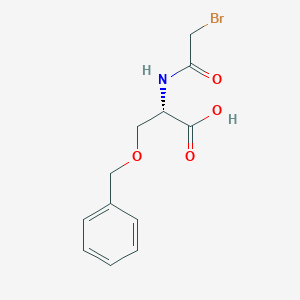
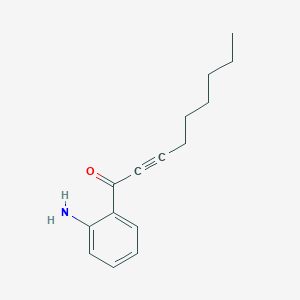
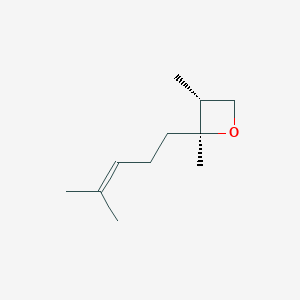
![Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate](/img/structure/B12578103.png)
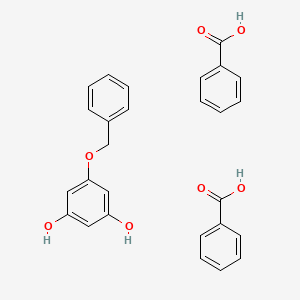
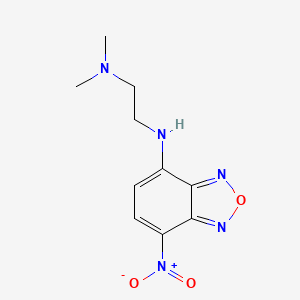
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)
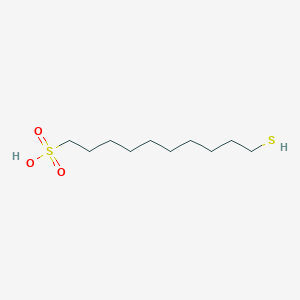
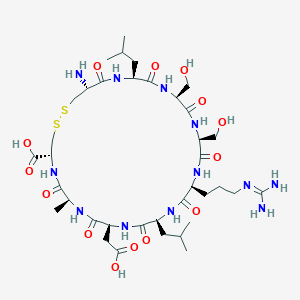
![3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine](/img/structure/B12578163.png)
![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
